molecular formula C9H14N2O2S B13272605 Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

Cat. No.: B13272605
M. Wt: 214.29 g/mol
InChI Key: KADNIJUWAFFZMK-UHFFFAOYSA-N
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Description

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is a heterocyclic compound that contains a thiazole ring Thiazoles are known for their presence in various biologically active molecules and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate typically involves the reaction of tert-butylamine with a thiazole derivative under controlled conditions. One common method includes the use of thiourea and α-haloketones in the presence of a base to form the thiazole ring, followed by esterification to introduce the methyl carboxylate group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The thiazole ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.

Major Products Formed

The major products formed from these reactions include nitro derivatives, amines, and substituted thiazoles, which can be further utilized in the synthesis of more complex molecules.

Scientific Research Applications

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its tert-butyl group provides steric hindrance, affecting its reactivity and interaction with biological targets.

Properties

Molecular Formula

C9H14N2O2S

Molecular Weight

214.29 g/mol

IUPAC Name

methyl 2-amino-5-tert-butyl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C9H14N2O2S/c1-9(2,3)6-5(7(12)13-4)11-8(10)14-6/h1-4H3,(H2,10,11)

InChI Key

KADNIJUWAFFZMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(N=C(S1)N)C(=O)OC

Origin of Product

United States

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